what are the physical properties of 2-[(2R)-oxiran-2-yl]acetic acid
what are the physical properties of 2-[(2R)-oxiran-2-yl]acetic acid
An In-Depth Technical Guide to the Physical Properties of 2-[(2R)-oxiran-2-yl]acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2R)-oxiran-2-yl]acetic acid, a chiral building block featuring both a carboxylic acid and an epoxide (oxirane) ring, is a molecule of significant interest in synthetic and medicinal chemistry. Its bifunctional nature—a nucleophile-accepting electrophilic epoxide and an acidic proton donor—makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics. Understanding the fundamental physical properties of this compound is a prerequisite for its effective handling, reaction optimization, and formulation.
This guide provides a detailed examination of the key physical and chemical properties of 2-[(2R)-oxiran-2-yl]acetic acid. We move beyond a simple datasheet to explain the structural basis for these properties and present authoritative, step-by-step protocols for their experimental determination, ensuring scientific integrity and reproducibility in your research endeavors.
Molecular and Physicochemical Profile
The molecule's structure, combining a polar carboxylic acid with a strained, polar ether ring, dictates its physical behavior. While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed from high-quality computational predictions and by analogy to related structures.
Core Structural and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [PubChem][1] |
| Molecular Weight | 102.09 g/mol | [PubChem][1] |
| Appearance | Yellow Oil (Racemic) | [Advanced ChemBlocks][2] |
| Synonyms | (R)-3,4-Epoxybutyric acid | [PubChem][1] |
| CAS Number | 111006-14-5 | [BLDpharm][3] |
Computed Physicochemical Data
The following properties have been calculated using established computational models, providing valuable insights for predicting the molecule's behavior in various environments.
| Property | Predicted Value | Significance & Implications | Source |
| XLogP3 | -0.6 | Indicates high hydrophilicity; suggests good solubility in aqueous media and poor partitioning into nonpolar organic solvents. | [PubChem][1] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | A TPSA value below 60 Ų is often correlated with good cell permeability, an important factor in drug design. | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton is the sole hydrogen bond donor. | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | The two carboxyl oxygens and the epoxide oxygen can all accept hydrogen bonds, contributing to aqueous solubility. | [PubChem][1] |
| pKa (Estimated) | ~4.5 | The acidity is expected to be slightly stronger than that of acetic acid (pKa 4.76)[4][5] due to the electron-withdrawing inductive effect of the nearby epoxide oxygen. | N/A |
Analysis of Key Physical Properties
Acidity (pKa)
The dissociation constant (pKa) is arguably the most critical physicochemical parameter for an acidic compound, governing its ionization state, solubility, and interactions with biological targets. For 2-[(2R)-oxiran-2-yl]acetic acid, the carboxylic acid moiety is the ionizable group. The presence of the electron-withdrawing oxygen atom in the adjacent oxirane ring exerts a negative inductive effect (-I), which stabilizes the conjugate base (carboxylate anion). This stabilization is expected to make the compound slightly more acidic than simple aliphatic carboxylic acids like butyric acid (pKa ~4.82) and even acetic acid (pKa 4.76).[4][5] An accurate experimental determination is essential for pH-dependent solubility studies and reaction design.
Solubility Profile
The molecule's structure suggests a high affinity for polar solvents. The combination of a carboxylic acid and an epoxide, both capable of hydrogen bonding with water, along with a low molecular weight and a negative XLogP3 value, strongly indicates that it is freely soluble in water and other polar protic solvents like methanol and ethanol.[1] Conversely, it is expected to have limited solubility in nonpolar solvents such as hexanes or toluene. Since the compound is an acid, its solubility in aqueous media is pH-dependent; it will be significantly more soluble in neutral to basic solutions where it exists as the highly polar carboxylate salt.
Thermal Properties (Melting & Boiling Point)
The observation of the racemic mixture as a "yellow oil" at ambient temperature suggests a melting point below 25 °C.[2] This is consistent with its small size and polar nature, which may favor a liquid state over a highly ordered crystal lattice. For comparison, acetic acid, a structurally similar molecule, has a melting point of 16-17 °C.[4]
An experimental boiling point is not reported. Due to the presence of the carboxylic acid, strong intermolecular hydrogen bonding is expected, which would lead to a relatively high boiling point for its molecular weight. However, the molecule may be susceptible to thermal degradation (e.g., polymerization via the epoxide ring) at elevated temperatures, which could complicate a standard boiling point determination at atmospheric pressure.
Authoritative Experimental Protocols
To address the absence of published experimental data, this section provides detailed, self-validating protocols for determining the key physical properties, grounded in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD).
Determination of Dissociation Constant (pKa) via Potentiometric Titration
This protocol is adapted from OECD Guideline 112: Dissociation Constants in Water .[3][6] It is a robust method for determining the pKa of acidic substances.
Causality: The method works by measuring the pH of a solution of the acid as it is neutralized with a strong base. The pKa is the pH at which the acid is exactly half-neutralized (i.e., where the concentration of the acid equals the concentration of its conjugate base).
Methodology:
-
Preparation: Prepare a 0.01 M solution of 2-[(2R)-oxiran-2-yl]acetic acid in deionized, CO₂-free water. Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the test temperature (e.g., 25 °C).
-
Titration: Place a known volume (e.g., 50 mL) of the acid solution in a thermostatted vessel. Insert the calibrated pH electrode and a stirrer.
-
Data Collection: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint Determination: Continue the titration past the inflection point of the pH curve (the equivalence point).
-
pKa Calculation:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (V_eq).
-
The volume corresponding to 50% neutralization is V_eq / 2.
-
The pKa is the pH value on the titration curve that corresponds to the addition of V_eq / 2 mL of NaOH.
-
-
Trustworthiness Check: Repeat the experiment at a different concentration (e.g., 0.005 M). The calculated pKa should be independent of concentration.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Water Solubility via the Flask Method
This protocol is based on OECD Guideline 105: Water Solubility and is suitable for substances with solubility > 10⁻² g/L.[7]
Causality: The method establishes a saturated solution of the compound at a specific temperature. By quantifying the concentration of the solute in this equilibrium state, the solubility is determined.
Methodology:
-
Saturation: Add an excess amount of 2-[(2R)-oxiran-2-yl]acetic acid to a known volume of deionized water in a stoppered flask. The excess solid/oil phase should be clearly visible.
-
Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 ± 0.5 °C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. The sample must remain in the constant temperature bath during this period.
-
Sampling: Carefully extract a sample from the clear, aqueous phase using a syringe, ensuring no undissolved material is transferred. If necessary, centrifuge the sample to remove finely dispersed droplets.
-
Quantification: Determine the concentration of the compound in the sampled aqueous solution using a suitable analytical method (e.g., HPLC with UV detection or titration with a standardized base).
-
Trustworthiness Check: Repeat the determination with a longer equilibration time (e.g., 48 hours). The results should be consistent, confirming that equilibrium was achieved.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
This protocol follows the principles outlined in ASTM D3418 and OECD Guideline 102 .[8]
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A phase transition like melting requires an input of energy (an endothermic event), which is detected as a peak on the DSC thermogram.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.[9]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., -20 °C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the completion of the melt.[8]
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting point is typically reported as the onset temperature of the endothermic melting peak on the heating curve. The peak temperature and the integrated area of the peak (enthalpy of fusion) are also recorded.
-
Trustworthiness Check: Perform the analysis at a different heating rate (e.g., 2 °C/min). The melting point should be largely independent of the heating rate, though peak shape may change.[10]
Caption: Key structural features influencing physical properties.
Conclusion
2-[(2R)-oxiran-2-yl]acetic acid is a hydrophilic, low-melting, and weakly acidic compound. Its physical properties are dominated by the presence of the carboxylic acid and epoxide functional groups, which impart high polarity and the capacity for hydrogen bonding. While specific experimental values for key parameters like pKa, solubility, and melting point require determination, this guide provides the authoritative framework and scientific rationale for obtaining them. By employing the standardized protocols detailed herein, researchers and drug development professionals can ensure the generation of reliable, high-quality data essential for advancing their scientific objectives.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 9898806, 2-(oxiran-2-yl)acetic Acid, Retrieved from [Link].
-
OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
Intertek (n.d.), Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357, Retrieved from [Link].
-
Purdue University (n.d.), Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20, Retrieved from [Link].
- Jin, Y., & Jin, Z. (2014). Determination of the PCM melting temperature range using DSC, Thermochimica Acta, 593, 60-64.
-
LibreTexts Chemistry (2023), Solubility of Organic Compounds, Retrieved from [Link].
-
Common Organic Chemistry (n.d.), Acetic Acid, Retrieved from [Link].
-
Wikipedia (n.d.), Acetic Acid, Retrieved from [Link].
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